2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene

Catalog No.
S784485
CAS No.
132814-92-7
M.F
C28H34S4
M. Wt
498.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-y...

CAS Number

132814-92-7

Product Name

2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene

IUPAC Name

2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene

Molecular Formula

C28H34S4

Molecular Weight

498.8 g/mol

InChI

InChI=1S/C28H34S4/c1-3-5-7-9-11-21-13-15-23(29-21)25-17-19-27(31-25)28-20-18-26(32-28)24-16-14-22(30-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3

InChI Key

KGJQHEPGNCWZRN-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCC

Organic Photovoltaics (OPVs)

One of the most promising applications of DQ4T is in organic photovoltaics (OPVs), which are devices that convert sunlight into electricity. DQ4T exhibits efficient light absorption in the visible and near-infrared regions of the solar spectrum []. This property makes it a potential candidate for use as a donor material in OPV devices. Donor materials in OPVs are responsible for absorbing sunlight and generating excitons (bound electron-hole pairs). These excitons are then separated at the interface between the donor and acceptor materials, allowing for the generation of electric current []. Studies have shown that DQ4T can be blended with various acceptor materials to create OPV devices with power conversion efficiencies (PCEs) exceeding 5% [, ].

2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family, characterized by its extended π-conjugation due to multiple thiophene units. This compound features a hexyl substituent at the 2-position of the central thiophene ring, enhancing its solubility and electronic properties. Its structural formula can be represented as C24H32S4, indicating the presence of four sulfur atoms within its framework. The compound's unique structure allows it to exhibit interesting electronic and optical properties, making it a candidate for various applications in organic electronics and materials science.

The chemical behavior of 2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is influenced by its conjugated structure, which allows it to participate in several types of reactions:

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by agents like hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives that may have enhanced electronic properties.
  • Reduction: The compound can also be reduced using agents such as lithium aluminum hydride, which may alter its electronic characteristics and solubility.
  • Substitution Reactions: Halogenation reactions can occur with reagents like bromine or chlorine, allowing for further functionalization of the thiophene rings.

These reactions enable the modification of the compound for specific applications or to enhance its properties for use in various fields.

The synthesis of 2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available thiophene derivatives, such as 3-hexylthiophene.
  • Coupling Reactions: The primary method for synthesizing this compound involves coupling reactions using palladium catalysts under controlled conditions. The reaction conditions are crucial for ensuring high yields and purity of the final product.
  • Greener Alternatives: Recent approaches emphasize greener chemistry principles, utilizing safer solvents and minimizing waste during the synthesis process.

These methods highlight the importance of both efficiency and environmental considerations in modern synthetic chemistry.

The unique properties of 2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene make it suitable for various applications:

  • Organic Electronics: Due to its excellent charge transport properties, this compound is a potential candidate for use in organic photovoltaic cells and organic field-effect transistors.
  • Optoelectronic Devices: Its ability to absorb light and convert it into electrical energy makes it valuable in the development of light-emitting diodes and sensors.
  • Material Science: The compound's structural characteristics allow it to be used in creating advanced materials with tailored electronic properties.

Studies on similar thiophene compounds suggest that they can interact with various biomolecules, influencing their activity. For example, these compounds may bind to specific sites on enzymes or proteins, leading to either inhibition or activation of their functions. Such interactions are crucial for understanding their potential therapeutic applications or environmental impacts.

Several compounds share structural similarities with 2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene, including:

  • 3,3'-Dihexylquaterthiophene: This compound has a similar structure but lacks the additional hexyl substituents on the thiophene rings.
  • Hexaalkoxy-substituted thiophenes: These compounds often exhibit enhanced solubility and are used in organic electronics but differ in their substitution patterns.
  • Bithienylene derivatives: These are simpler structures that provide insights into the electronic properties influenced by fewer thiophene units.

Comparison Table

Compound NameStructureKey Features
3,3'-DihexylquaterthiopheneSimilar thiophene backboneEnhanced charge mobility
Hexaalkoxy-substituted thiophenesAlkoxy groups replacing hydrogenImproved solubility
Bithienylene derivativesFewer thiophene unitsBasic electronic properties

The uniqueness of 2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene lies in its extensive π-conjugation and specific substitution pattern, which contribute to its distinct electronic characteristics and potential applications in advanced materials science and organic electronics.

XLogP3

11.4

Dates

Last modified: 08-15-2023

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